molecular formula C11H7BrFNO3 B13703458 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid

2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13703458
M. Wt: 300.08 g/mol
InChI Key: HWLRASYZZHBPMY-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5 and a carboxylic acid moiety at position 2. The phenyl ring attached to the oxazole is substituted with bromine at the ortho (2nd) position and fluorine at the para (5th) position. The oxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, contributes to the compound’s polarity and hydrogen-bonding capabilities, while the halogen substituents (Br and F) may enhance interactions with biological targets or crystal lattice stability .

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16)

InChI Key

HWLRASYZZHBPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)F)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves the bromination and fluorination of phenylacetic acid derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The cyclization step may require acidic or basic conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the oxazole ring, contribute to its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Thiochromene Derivatives
  • 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene (Compound A)
    • Structure : Replaces the oxazole with a thiochromene (sulfur-containing bicyclic system). The phenyl ring retains the 2-bromo-5-fluoro substitution.
    • Key Features :
  • Dihedral angle between thiochromene and phenyl rings: 89.3° (nearly perpendicular) .
  • Supramolecular interactions: C–H⋯O, C–F⋯O, and π–π stacking stabilize the crystal lattice .
  • 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene (Compound B)

    • Structure : Similar to Compound A but with a methoxy group at position 7 instead of ethoxy.
    • Key Features :
  • Dihedral angle: 86.94°, maintaining near-perpendicular orientation .
  • Interactions: C–H⋯F and additional π–π interactions compared to Compound A .

The methyl group at position 5 on the oxazole introduces steric bulk absent in the thiochromene derivatives, which may affect packing efficiency or binding pocket compatibility.

Thiazole and Thiazolidine Derivatives
  • 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic Acid
    • Structure : Thiazole ring (N and S atoms) with bromo and fluoro substituents on separate phenyl rings.
    • Key Features :
  • Substitution pattern: Bromine at phenyl-4 (vs. phenyl-2 in the target compound).
  • Electronic effects: The 4-bromo-4-fluoro arrangement may reduce steric hindrance compared to the target’s ortho-bromo substitution .

  • 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic Acid

    • Structure : Thiazolidine (saturated thiazole) with a complex substitution pattern.
    • Key Features :

Comparison with Target Oxazole Compound :
Thiazole/thiazolidine systems introduce sulfur, which may participate in hydrophobic interactions or metal coordination absent in oxazole. The target’s ortho-bromo substitution likely creates greater steric hindrance than para-substituted analogs, influencing molecular recognition.

Halogen-Substituted Benzamide Derivatives

  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
    • Structure : Benzamide core with bromo and fluoro substituents.
    • Key Features :
  • Linear arrangement of halogens may facilitate halogen bonding .

Comparison with Target Oxazole Compound: While lacking a heterocyclic core, this compound highlights the role of halogens in intermolecular interactions.

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